2-Amino-2'-fluoro-biphenyl-4-carboxylic acid methyl ester
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Overview
Description
2-Amino-2’-fluoro-biphenyl-4-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group, a fluoro substituent, and a carboxylic acid methyl ester group on a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2’-fluoro-biphenyl-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2’-fluoro-biphenyl-4-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2-Amino-2’-fluoro-biphenyl-4-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-2’-fluoro-biphenyl-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro substituent can enhance the compound’s lipophilicity and membrane permeability. The ester group can undergo hydrolysis to release the active carboxylic acid form, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Amino-biphenyl-4-carboxylic acid methyl ester: Lacks the fluoro substituent.
2-Fluoro-biphenyl-4-carboxylic acid methyl ester: Lacks the amino group.
2-Amino-2’-chloro-biphenyl-4-carboxylic acid methyl ester: Contains a chloro substituent instead of fluoro.
Uniqueness
2-Amino-2’-fluoro-biphenyl-4-carboxylic acid methyl ester is unique due to the presence of both amino and fluoro substituents, which confer distinct chemical and biological properties. The fluoro group enhances the compound’s stability and lipophilicity, while the amino group allows for specific interactions with biological targets.
Properties
IUPAC Name |
methyl 3-amino-4-(2-fluorophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-14(17)9-6-7-11(13(16)8-9)10-4-2-3-5-12(10)15/h2-8H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJDMIMCQPAYKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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